4-Mercapto-1-butanol

Description

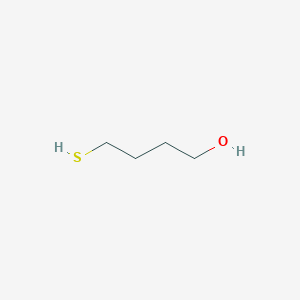

Structure

3D Structure

Properties

IUPAC Name |

4-sulfanylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10OS/c5-3-1-2-4-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJMTSWXTZREOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338310 | |

| Record name | 4-Mercapto-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14970-83-3 | |

| Record name | 4-Mercapto-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Mercapto-1-butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Mercapto 1 Butanol

Established Synthetic Routes to 4-Mercapto-1-butanol

The most common and well-documented methods for preparing this compound involve multi-step sequences that transform a C4 building block into the target thiol.

Two-Step Synthesis via Sulfonylation and Nucleophilic Substitution

A prevalent and effective strategy for synthesizing this compound involves a two-step process starting from 1,4-butanediol (B3395766). google.comgoogle.com This method first activates one of the hydroxyl groups through sulfonylation, creating a good leaving group, which is then displaced by a sulfur nucleophile. google.com

The initial step is the selective monosulfonylation of 1,4-butanediol. google.com This reaction is typically carried out in the presence of an acid-binding agent, such as triethylamine (B128534), in an organic solvent like dichloromethane. google.com The sulfonylating agent, for instance, methanesulfonyl chloride or p-toluenesulfonyl chloride, reacts with one of the hydroxyl groups of 1,4-butanediol to form a sulfonate ester. google.comwikipedia.orgfishersci.ca This esterification makes the hydroxyl group a much better leaving group for the subsequent substitution step.

In a representative procedure, 1,4-butanediol is dissolved along with triethylamine in dichloromethane. Methanesulfonyl chloride is then added dropwise at a controlled temperature, often starting at 0°C and then refluxing to ensure the completion of the sulfonylation reaction. google.com The resulting intermediate is 4-hydroxybutyl methanesulfonate. google.com

Table 1: Sulfonylation of 1,4-Butanediol

| Reactant | Reagent | Solvent | Product |

|---|

This table summarizes the key components of the sulfonylation step in the synthesis of this compound.

Following the sulfonylation, the intermediate sulfonate ester is treated with a sulfur nucleophile to introduce the thiol group. google.com Common sulfide (B99878) sources for this nucleophilic substitution include sodium hydrosulfide (B80085) (NaSH) and sodium sulfide (Na2S). google.comwikipedia.orgwikipedia.org The reaction is typically performed in a protic solvent such as ethanol. google.com

Table 2: Nucleophilic Substitution for this compound Synthesis

| Reactant | Reagent | Solvent | Product |

|---|

This table outlines the nucleophilic substitution step to form the final product.

Sulfonylation of 1,4-Butanediol with Sulfonylating Agents (e.g., Methanesulfonyl Chloride, p-Toluenesulfonyl Chloride)

Alternative Synthetic Pathways for this compound

Besides the two-step route from 1,4-butanediol, other synthetic strategies have been developed to produce this compound.

An alternative approach utilizes 1-chloro-4-butanol as the starting material. fishersci.caepa.gov In this method, the chlorine atom is substituted by a sulfur-containing group. One reagent that can be employed for this transformation is bis(trimethylsilyl)sulfide. fishersci.co.ukwikiwand.com This reagent serves as a source of sulfide that can displace the chloride, leading to the formation of the corresponding thiol after a workup step.

Another distinct synthetic route involves the ring-opening reduction of a heterocyclic compound. Specifically, 2-thiazolidone can be reduced using a powerful reducing agent like lithium aluminum hydride (LAH). wikidata.orgfishersci.ca The reduction of the amide and thioester functionalities within the 2-thiazolidone ring leads to the formation of this compound. This method provides a different disconnection approach to the target molecule, starting from a cyclic precursor.

Compound Information

Table 3: PubChem Compound Identifiers

| Compound Name | PubChem CID |

|---|---|

| This compound | 548261 nih.gov |

| 1,4-Butanediol | 11174 |

| Methanesulfonyl Chloride | 31297 wikipedia.orgfishersci.dkfishersci.no |

| p-Toluenesulfonyl Chloride | 7397 fishersci.cafishersci.co.uklabsolu.cauni.lu |

| Sodium Hydrosulfide | 28015 wikipedia.orgereztech.comfishersci.se |

| Sodium Sulfide | 237873 fishersci.fifishersci.co.ukjamgroupco.com |

| 1-Chloro-4-butanol | 13569 fishersci.cafishersci.sewikidata.org |

| Bis(trimethylsilyl)sulfide | 76920 fishersci.co.ukereztech.comthermofisher.in |

| 2-Thiazolidone | 5437 nih.gov |

Approaches from 1-Chloro-4-butanol with Bis(trimethylsilyl)sulfide

Novel and Green Synthesis Approaches for this compound

Recent advancements in synthetic chemistry have paved the way for more sustainable methods for producing specialty chemicals. These approaches prioritize the use of non-hazardous materials, reduce energy consumption, and minimize waste generation. For a compound like this compound, this involves exploring enzymatic catalysis and other green catalytic systems that offer high selectivity and efficiency.

Enzymatic synthesis has emerged as a powerful tool in green chemistry, offering remarkable selectivity under mild reaction conditions. acs.org Lipases, a class of enzymes that typically catalyze the hydrolysis of esters, are particularly noteworthy for their utility in organic synthesis. diva-portal.org A key principle in their application to bifunctional compounds like mercapto-alcohols is their inherent chemoselectivity.

The catalytic mechanism of lipases involves an active site, commonly featuring a serine residue, which attacks an acyl donor to form an acyl-enzyme intermediate. diva-portal.org This intermediate is then attacked by a nucleophile (the acyl acceptor). When presented with a substrate containing both a hydroxyl (-OH) and a thiol (-SH) group, lipases exhibit a strong preference for the alcohol as the acyl acceptor over the thiol. diva-portal.org This selectivity is attributed to the significant difference in binding affinity, where the Michaelis constant (KM) for the thiol is substantially higher than for the corresponding alcohol. diva-portal.org This principle allows for the selective modification of the hydroxyl group in a thiol-functionalized compound without the need for protecting group chemistry, thus simplifying the synthetic process and reducing waste. acs.orgdiva-portal.org

The general principles of enzyme selectivity have been successfully applied in chemoenzymatic strategies involving this compound. Research has demonstrated the lipase-catalyzed chemospecific O-acylation of this compound. researchgate.net In these reactions, the enzyme selectively catalyzes the transfer of an acyl group to the oxygen atom of the hydroxyl group, leaving the sulfur atom of the thiol group untouched.

Studies comparing different lipases have highlighted their varying degrees of effectiveness. Candida antarctica lipase (B570770) B (CALB), for instance, has shown exceptionally high chemoselectivity in transacylation reactions. diva-portal.org The chemoselectivity can be quantified as a ratio of catalytic efficiencies, (kcat/KM)OH / (kcat/KM)SH. For CALB, this ratio was found to be 730 times higher in favor of the alcohol (hexanol) over the corresponding thiol (hexanethiol), demonstrating its profound ability to differentiate between the two functional groups. diva-portal.org This strategy has been successfully used for the O-acylation of this compound with various aliphatic carboxylic acid ethyl esters. researchgate.net

| Enzyme | Acyl Acceptor (Alcohol) | Acyl Acceptor (Thiol) | Chemoselectivity Ratio ((kcat/KM)OH / (kcat/KM)SH) |

|---|---|---|---|

| Candida antarctica lipase B | Hexanol | Hexanethiol | 730 |

| Rhizomucor miehei lipase | Hexanol | Hexanethiol | 10 |

Beyond enzymatic methods, the exploration of sustainable catalytic systems offers another avenue for green synthesis. Traditional routes to this compound often start from 1,4-butanediol. google.comgoogle.com A typical process involves a two-step synthesis: first, the sulfonylation of one hydroxyl group of 1,4-butanediol using an agent like methanesulfonyl chloride or p-toluenesulfonyl chloride, followed by a nucleophilic substitution reaction with a sulfur source such as sodium hydrosulfide or sodium sulfide to introduce the thiol group. google.comgoogle.com

| Step | Reactants | Key Reagents | Product |

|---|---|---|---|

| 1 (Sulfonylation) | 1,4-Butanediol | Methanesulfonyl chloride, Triethylamine | 4-methylsulfonate-1-butanol |

| 2 (Nucleophilic Substitution) | 4-methylsulfonate-1-butanol | Sodium hydrosulfide | This compound |

Sustainable alternatives focus on replacing stoichiometric reagents with recyclable catalysts and using greener solvents and energy-efficient conditions. rsc.org For instance, the development of heterogeneous catalysts like metal-organic frameworks (MOFs) represents a significant step forward. rsc.orgrsc.org A bifunctional cobalt-based MOF has been shown to act as a remarkable heterogeneous catalyst for the transfer hydrogenation of carbonyl compounds, using isopropanol (B130326) as a green hydrogen donor without the need for a base. rsc.org Such a catalyst, which possesses both Lewis and Brønsted acidic sites, offers high efficiency, selectivity, and the potential for recycling. rsc.orgrsc.org While not yet specifically documented for the synthesis of this compound, this approach illustrates a promising strategy. A hypothetical green route could involve the catalytic reduction of a precursor like 4-mercaptobutanal or a related carbonyl compound using a sustainable heterogeneous catalyst and a green hydrogen source.

Chemical Reactivity and Derivatization of 4 Mercapto 1 Butanol

Reactions Involving the Thiol (-SH) Group

The thiol group is the more reactive of the two functional groups and undergoes a variety of transformations, including oxidation, addition, and substitution reactions.

Oxidation Reactions to Disulfides and Sulfonic Acids

The sulfur atom in the thiol group of 4-mercapto-1-butanol can be oxidized to different oxidation states. Mild oxidation, often achieved through aerobic conditions, leads to the formation of a disulfide bond, yielding 4,4'-dithiodi-1-butanol. libretexts.org This reaction proceeds via a thiyl radical intermediate which then dimerizes. This type of disulfide linkage is a common structural motif in many proteins. libretexts.org

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or nitric acid, can further oxidize the thiol group to a sulfonic acid (-SO₃H). google.com The complete oxidation of mercaptans to sulfonic acids is an important industrial process. google.com However, achieving complete oxidation to sulfonic acid without side reactions can be challenging, as overly strong conditions may lead to the detachment of the organosulfur group. researchgate.net

| Reactant | Oxidizing Agent | Product | Reference |

| This compound | Air (O₂) | 4,4'-dithiodi-1-butanol | libretexts.org |

| This compound | Potassium Permanganate (KMnO₄) | 4-hydroxybutane-1-sulfonic acid | |

| This compound | Nitric Acid (HNO₃) | 4-hydroxybutane-1-sulfonic acid | google.com |

Thiol-Ene "Click" Reactions

This compound can participate in thiol-ene "click" reactions, a type of radical-mediated addition of a thiol to an alkene. scbt.comgoogle.com This reaction is known for its high efficiency, simple reaction conditions, and high yields, making it a "green" chemical process. researchgate.net The reaction can be initiated by UV irradiation or thermal conditions with a radical initiator. researchgate.net The thiol-ene reaction is a versatile method for modifying unsaturated compounds and for polymer and materials synthesis. google.comrsc.org For example, it has been used to functionalize fatty substances of natural origin. google.com

Michael-Type Additions with Maleimides

The thiol group of this compound can undergo a Michael-type addition reaction with α,β-unsaturated carbonyl compounds, such as maleimides. scbt.comresearchgate.net This reaction involves the conjugate addition of the thiolate nucleophile to the carbon-carbon double bond of the maleimide, forming a stable thioether bond. scbt.com This reaction is highly selective for thiols under mild conditions and proceeds with rapid kinetics. scbt.com The resulting succinimidyl thioether is a common linkage in bioconjugation chemistry. The reversibility of this reaction, known as the retro-Michael addition, can be influenced by factors such as the presence of other thiols like glutathione (B108866). uwo.ca

Reactions with Halogenated Compounds to Form Thioethers

As a nucleophile, the thiol group of this compound readily reacts with halogenated compounds in a nucleophilic substitution reaction to form thioethers. researchgate.net For instance, it reacts with hexachlorobutadiene in the presence of a base like sodium hydroxide (B78521) to yield 1,2,3,4,4-pentachloro-1-(4-hydroxybutylthio)-1,3-butadiene. researchgate.net The thiol group can also react with alkyl halides, where the thiolate ion displaces the halide to form a C-S bond. smolecule.com

Coordination Chemistry with Metal Ions (e.g., Gold, Silver)

The soft sulfur atom of the thiol group has a strong affinity for soft metal ions, leading to the formation of coordination complexes.

Gold (Au): this compound is used to form self-assembled monolayers (SAMs) on gold surfaces. mdpi.com The strong interaction between the thiol group and gold is the basis for the Brust-Schiffrin method of synthesizing thiol-protected gold nanoparticles. acs.org These SAMs can be used to modify the surface properties of gold electrodes and nanoparticles for applications in sensing and electrochemistry. mdpi.com The hydroxyl group of this compound can impart hydrophilicity to the surface of gold nanoparticles. chemicalbook.com

Silver (Ag): Similar to gold, this compound can form SAMs on silver substrates. mdpi.com It has been used as a "backfiller" molecule in the formation of tethered bilayer lipid membranes on silver surfaces to prevent corrosion. mdpi.com The interaction of thiols with silver ions can also lead to the formation of silver(I) complexes. In some cases, these complexes can undergo intramolecular redox reactions to form silver nanoparticles. srce.hrresearchgate.net

Reactions Involving the Hydroxyl (-OH) Group

The hydroxyl group of this compound is generally less reactive than the thiol group but can participate in a range of reactions typical for alcohols.

The hydroxyl group can be converted to other functional groups through nucleophilic substitution reactions. For example, it can be converted to a chloride using thionyl chloride (SOCl₂) in pyridine. researchgate.net This transformation allows for further derivatization of the butanol chain.

A key step in one synthetic route to this compound involves the sulfonylation of the hydroxyl group of 1,4-butanediol (B3395766), followed by a nucleophilic substitution with a sulfide (B99878) source. google.comgoogle.com This highlights the reactivity of the hydroxyl group towards sulfonating agents like methanesulfonyl chloride or p-toluenesulfonyl chloride. google.com

Esterification Reactions

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. This reaction is a fundamental transformation in organic chemistry, often catalyzed by acids or promoted by coupling agents.

Lipase-catalyzed chemospecific O-acylation of this compound has been demonstrated using various aliphatic carboxylic acid ethyl esters. researchgate.netresearchgate.net This enzymatic approach offers high selectivity for the hydroxyl group, leaving the thiol group intact. The reaction proceeds under mild conditions and provides a green alternative to traditional chemical methods.

In the context of organotin chemistry, this compound can be first reacted with a diorganotin oxide or organostannoic acid, where the thiol group selectively reacts to form a tin-sulfur bond. google.com The remaining hydroxyl group is then available for subsequent esterification with a carboxylic acid or its ester. google.com This method is notable as it does not require a stoichiometric excess of the carboxylic acid or a catalyst for the esterification step. google.com

The hydroxyl group in this compound can also participate in the formation of stable networks through esterification reactions, which can enhance the mechanical properties of materials. scbt.com

Table 1: Examples of Esterification Reactions Involving this compound

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| This compound | Aliphatic carboxylic acid ethyl esters | Lipase (B570770) | 4-Mercaptobutyl ester |

| This compound | Diorganotin oxide, then Carboxylic acid | None required for esterification | Organotin derivative of 4-mercaptobutyl ester |

Etherification Reactions

The hydroxyl group of this compound can also be converted to an ether through various etherification methods. The Williamson ether synthesis, a common method for preparing ethers, involves the reaction of an alkoxide with a primary alkyl halide. richmond.edulatech.edu In the case of this compound, the hydroxyl group would first be deprotonated with a strong base to form the corresponding alkoxide, which then acts as a nucleophile.

Another approach involves the use of protecting groups. For instance, the hydroxyl group can be protected as a tetrahydropyranyl (THP) ether. organic-chemistry.org This protection is stable under strongly basic conditions, allowing for subsequent reactions at the thiol position. organic-chemistry.org The THP ether can be formed under acidic conditions using dihydropyran and can be later removed by acidic hydrolysis. organic-chemistry.org

In the synthesis of specific linkers for solid-phase synthesis, the attachment of a thiolinker like 2-mercapto-2-methylpropan-1-ol has been proposed via an ether linkage to a solid support. fu-berlin.de A similar strategy could be envisioned for this compound.

Oxidation to Carbonyl Compounds

The primary alcohol group of this compound can be oxidized to the corresponding aldehyde or carboxylic acid. However, the presence of the thiol group complicates this transformation, as thiols are easily oxidized to disulfides or sulfonic acids. Therefore, selective oxidation of the alcohol requires careful choice of reagents and reaction conditions.

Several methods exist for the selective oxidation of alcohols in the presence of other oxidizable functional groups. tandfonline.com For instance, certain reagents can selectively oxidize thiols to disulfides in the presence of alcohols. researchgate.net Conversely, methods for the selective oxidation of alcohols without affecting thiols are also known. One-pot conversions of olefins to carbonyl compounds via hydroboration followed by oxidation with reagents like tetrapropylammonium (B79313) perruthenate (TPAP) and N-methylmorpholine N-oxide (NMO) have been developed. organic-chemistry.org While not directly applied to this compound in the provided sources, such methods highlight the potential for selective oxidation. Photocatalytic oxidation has also been explored for the conversion of alcohols to carbonyl compounds. ajol.info

Dual Functionality and Orthogonal Reactivity

The presence of both a thiol and a hydroxyl group in this compound provides a platform for orthogonal reactivity, where one functional group can be selectively reacted while the other remains unchanged. This is a powerful strategy in multi-step synthesis.

Selective Derivatization of Thiol vs. Hydroxyl Groups

The differential reactivity of the thiol and hydroxyl groups allows for their selective derivatization. Thiols are generally more nucleophilic than alcohols, which can be exploited for selective reactions. fu-berlin.de

Selective Thiol Reactions : The thiol group readily engages in nucleophilic reactions with electrophiles. scbt.com For example, it can react with alkyl halides in S_N2 reactions. In the presence of a base, the thiol is deprotonated to the more nucleophilic thiolate, enhancing its reactivity. The thiol group can also participate in thiol-ene click chemistry, allowing for precise control over crosslink density in polymer synthesis. scbt.com

Selective Hydroxyl Reactions : As discussed in the esterification and etherification sections, the hydroxyl group can be selectively acylated or alkylated. Enzymatic methods, such as lipase-catalyzed acylation, offer excellent chemoselectivity for the hydroxyl group. researchgate.netresearchgate.net

Orthogonal Protection : To achieve selective derivatization, one of the functional groups can be protected while the other is reacted. For instance, the hydroxyl group can be protected as a THP ether, which is stable to the conditions used for many thiol-specific reactions. organic-chemistry.org Conversely, the thiol group can be protected, for example, as a disulfide, which can be cleaved under specific reducing conditions. fu-berlin.de The use of orthogonal protecting groups is a cornerstone of modern organic synthesis, particularly in peptide and complex molecule synthesis. reading.ac.uk

Tandem Reactions and Multi-component Transformations

The bifunctional nature of this compound makes it a suitable candidate for tandem reactions and multi-component reactions (MCRs). Tandem reactions, also known as domino or cascade reactions, involve a sequence of intramolecular transformations where the product of the first reaction is a substrate for the second. researchgate.net MCRs are one-pot reactions where three or more reactants combine to form a single product, incorporating most of the atoms of the starting materials. researchgate.netnih.gov

While specific examples of tandem or multi-component reactions directly involving this compound were not detailed in the provided search results, its structure lends itself to such transformations. For example, a reaction could be initiated at the thiol group, followed by an intramolecular cyclization involving the hydroxyl group. The development of such reactions is a significant area of research in organic synthesis, aiming for efficiency and atom economy. researchgate.netjppres.com

Applications of 4 Mercapto 1 Butanol in Advanced Organic Materials and Chemical Biology

Role in Self-Assembled Monolayers (SAMs) and Surface Chemistry

Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on the surface of a solid substrate. The ability of 4-Mercapto-1-butanol to form such layers, particularly on noble metal substrates, has made it a valuable tool in surface chemistry and nanotechnology.

Formation of SAMs on Gold and Silver Substrates

The thiol (-SH) group of this compound exhibits a strong affinity for gold and silver surfaces, leading to the formation of a stable sulfur-metal bond. This interaction drives the spontaneous organization of this compound molecules into a dense and well-ordered monolayer on these substrates. The hydroxyl (-OH) groups at the other end of the molecule are exposed outwards, creating a new, functionalized surface with distinct chemical properties. These SAMs can be used to modify the surface properties of gold and silver, such as wettability and protein adsorption.

In a study investigating the formation of tethered bilayer lipid membranes on silver substrates, this compound was used as a "backfiller" molecule in conjunction with a longer, more complex thiol. mdpi.com This approach allows for the creation of mixed SAMs with controlled properties, where the this compound helps to create a well-defined and stable platform for the subsequent assembly of a lipid bilayer. mdpi.com

Influence of Chain Length on SAM Properties and Molecular Orientation

The properties of SAMs are significantly influenced by the chain length of the constituent alkanethiols. While this compound has a relatively short four-carbon chain, its use in comparison with other thiols of varying lengths has provided valuable insights into the structure and stability of SAMs.

Research has shown that the chain length of the backfiller molecule, such as this compound, can control the orientation of other, longer molecules within a mixed SAM on a silver surface. mdpi.com The use of different length backfillers can influence the molecular order and the vertical orientation of the longer anchor molecules. mdpi.com Generally, longer alkyl chains in alkanethiols lead to more ordered and densely packed SAMs due to increased van der Waals interactions between the chains. researchgate.net Conversely, shorter chain thiols may exhibit different packing structures. researchgate.net Studies comparing this compound with longer chain thiols have been instrumental in understanding these relationships and in designing SAMs with specific desired characteristics. mdpi.comnih.govresearchgate.net

Development of Ultramicroelectrodes (UMEs)

A notable application of this compound SAMs is in the fabrication of ultramicroelectrodes (UMEs). These are electrodes with dimensions on the micrometer or sub-micrometer scale that offer advantages such as faster response times and reduced ohmic drop.

A simple and inexpensive method for fabricating polyaniline UMEs involves the modification of a gold electrode with a SAM of this compound. mdpi.comnih.gov In this two-step process, the SAM is first formed on the gold surface, followed by the electrodeposition of a conducting polymer like polyaniline. mdpi.comnih.gov The this compound monolayer acts as a template, directing the growth of the polymer and defining the active area of the UME. mdpi.comresearchgate.net The properties of the resulting UME, including its electrochemical behavior, can be influenced by the choice of the thiol used to form the SAM. mdpi.comnih.gov Such UMEs have been successfully used for applications like DNA immobilization and the discrimination between single-stranded and double-stranded DNA with enhanced electrochemical signals. mdpi.comnih.gov

Bioconjugation and Prodrug Strategies

The bifunctional nature of this compound also makes it a valuable component in the field of bioconjugation, where biologically active molecules are linked together to create novel therapeutic or diagnostic agents.

Synthesis of Heterobifunctional Self-Eliminating Linkers

This compound serves as a precursor for the synthesis of heterobifunctional, self-eliminating linkers. uit.nouit.no These linkers are designed to connect a drug molecule to a targeting vector, such as a peptide or antibody, and then release the drug at a specific site within the body. uit.nouit.no The synthesis of these linkers from mercaptoalkanols like this compound allows for the creation of a "toolkit" of linkers with varying properties. uit.nouit.no These linkers typically contain a thiol-reactive group at one end and a group that can react with a hydroxyl or amine group on a drug molecule at the other end. uit.nouit.no

The structure of the linker, which is derived from the initial mercaptoalkanol, has a significant impact on the stability and release kinetics of the resulting conjugate. uit.no The self-eliminating feature is a key aspect of these linkers, enabling the controlled release of the active drug molecule once the conjugate reaches its target. uit.nouit.no

Conjugation to Biologically Active Molecules (e.g., Peptides, Drugs)

The heterobifunctional linkers derived from this compound can be used to conjugate a wide range of biologically active molecules. uit.nouit.no This includes the attachment of cytotoxic drugs to tumor-homing peptides, a strategy employed in the development of peptide-drug conjugates (PDCs) for cancer therapy. uit.no The linker serves as a bridge, ensuring that the drug remains inactive until it is released at the tumor site, thereby minimizing off-target toxicity. uit.nouit.no

The utility of these linkers has been demonstrated by reacting them with model drugs and peptides. uit.nouit.no Degradation studies of these conjugates have confirmed that the structure of the linker plays a crucial role in determining the rate of drug release. uit.no This ability to fine-tune the release properties makes this compound-derived linkers a valuable tool in the design of advanced prodrug strategies. uit.nouit.no

Design of Targeted Drug Delivery Systems

The unique structure of this compound allows it to act as a versatile linker in the construction of complex molecules for biomedical applications, including targeted drug delivery and diagnostics. Its thiol and hydroxyl groups provide orthogonal handles for sequential chemical reactions.

In one application, this compound was utilized in the synthesis of precursors for polymeric drug conjugates. Specifically, it participated in an ultraviolet (UV)-mediated thiol-ene "click" reaction with diallylamine (B93489) to create a novel dihydroxy-functionalized secondary amine. This reaction specifically engages the thiol group of this compound, leaving the hydroxyl group available for subsequent transformations. This intermediate was then used in aza-Michael addition reactions catalyzed by Candida antarctica lipase (B570770) B (CALB) to produce tetra-hydroxy functionalized fluorescein (B123965) molecules. These resulting molecules serve as a core scaffold that can be further modified, for example, by attaching targeting ligands like folic acid and hydrophilic polymers like poly(ethylene glycol), to develop conjugates for the targeted imaging and treatment of cancer cells that overexpress specific receptors.

| Component Role | Chemical Compound | Function in Synthesis |

|---|---|---|

| Thiol Source | This compound | Provides a thiol group for the initial thiol-ene reaction and a free hydroxyl group for later functionalization. |

| Amine Source | Diallylamine (DAA) | Reacts with the thiol to form a dihydroxy-functionalized secondary amine. |

| Imaging Core | Fluorescein o,o'-diacrylate (FL-DA) | The scaffold molecule to which the functionalized amine is added. |

| Catalyst | Candida antarctica lipase B (CALB) | Catalyzes the aza-Michael addition of the synthesized amine to the fluorescein core. |

Catalytic and Enzyme Inhibition Applications

Beyond its role as a structural component, this compound and its derivatives are involved in catalytic processes and enzyme interactions, highlighting the functional importance of the thiol group.

As a Catalyst in Organic Transformations

While often used as a reactant or building block, this compound is also cited for its utility as a catalyst in certain chemical reactions. biosynth.com Its catalytic activity is generally attributed to the nucleophilic nature of the thiol group, which can facilitate various transformations.

As an Inhibitor for Specific Enzymes

The mercapto group is a key feature in the design of inhibitors for certain enzymes, particularly those with catalytically active cysteine residues. An analogue of threonine, (2R,3S)-3-amino-4-mercapto-2-butanol, was synthesized to act as a covalent inhibitor of sortase enzymes SrtA and SrtB from Gram-positive bacteria. ucla.edu These enzymes are crucial for anchoring surface proteins to the cell wall and are considered attractive targets for new antibacterial agents. ucla.edu The synthesized inhibitor, incorporated into a peptide sequence, is designed to form a disulfide bond between its thiol group and the active site cysteine of the sortase, thereby irreversibly inhibiting the enzyme. ucla.edu This demonstrates the potential of mercapto-alcohol scaffolds in the development of targeted enzyme inhibitors. biosynth.comucla.edu

Chemoenzymatic Applications with Lipases

The differential reactivity of the thiol and hydroxyl groups in this compound is particularly useful in chemoenzymatic synthesis, where enzymes are used to achieve high selectivity. Lipases, such as Candida antarctica lipase B (CALB) and Rhizomucor miehei lipase, have been shown to exhibit remarkable chemoselectivity in the acylation of this compound.

In a transacylation reaction using ethyl octanoate (B1194180) as the acyl donor, these lipases selectively catalyze O-acylation at the hydroxyl group, leaving the thiol group untouched. This high selectivity (kcat/KM)OH / (kcat/KM)SH avoids the need for protecting the thiol group, which is a significant advantage in organic synthesis. Studies have shown that the Michaelis constant (KM) for the thiol group is substantially higher (by more than two orders of magnitude) than for the corresponding alcohol, which is the primary reason for the observed selectivity. This enzymatic approach provides an efficient and green method for producing O-acylated mercapto-alcohols.

| Enzyme | Acyl Donor | Acyl Acceptor(s) | Key Finding |

|---|---|---|---|

| Candida antarctica lipase B (CALB) | Ethyl octanoate | Hexanol vs. Hexanethiol (as model substrates) | Demonstrated a chemoselectivity ratio 730 times higher than the uncatalyzed reaction, strongly favoring the alcohol. |

| Rhizomucor miehei lipase | Ethyl octanoate | Hexanol vs. Hexanethiol (as model substrates) | Showed a tenfold increase in chemoselectivity for the alcohol compared to the uncatalyzed reaction. |

Biochemical and Biological Research Aspects of 4 Mercapto 1 Butanol

Involvement in Metabolic Pathways and Biological Systems

The presence of both a hydroxyl and a sulfhydryl group makes 4-mercapto-1-butanol a subject of interest in metabolic and biological studies. Its potential to act as a precursor or be transformed by enzymes is a key area of investigation.

While direct evidence for this compound as a widespread natural metabolite in humans is limited, its structural similarity to other biologically significant molecules suggests potential involvement in metabolic pathways. It is structurally related to 1,4-butanediol (B3395766), a compound that can be metabolized in the body. atamankimya.comnih.gov 1,4-butanediol is a prodrug that converts to gamma-hydroxybutyric acid (GHB), a neurotransmitter and psychoactive substance, through metabolic processes. atamankimya.comwikidoc.org This metabolic relationship raises the possibility that this compound could be processed by similar enzymatic pathways, although this remains an area for further research.

The compound is also related to other volatile sulfur compounds found in nature. For instance, 3-mercapto-3-methylbutan-1-ol is a known aroma compound in coffee and certain wines like Sauvignon Blanc. wikipedia.org Additionally, 2-mercapto-3-methyl-1-butanol (B3045925) has been identified as imparting an onion-like off-flavor in beer. The formation of these related mercapto-alcohols in natural products involves complex enzymatic pathways, suggesting that similar biotransformations could potentially involve this compound or its precursors.

The thiol and alcohol groups of this compound are susceptible to various enzymatic transformations. Lipases, a class of enzymes that catalyze the hydrolysis of fats, are particularly notable for their ability to act on this compound.

Research has demonstrated the high chemoselectivity of lipases in catalyzing the acylation of the hydroxyl group over the thiol group in mercapto-alcohols. Studies using Candida antarctica lipase (B570770) B (CALB), a widely used biocatalyst, have shown that it can be used for the specific O-acylation of this compound, leaving the thiol group free. diva-portal.orgacs.org This high degree of selectivity is attributed to the enzyme's active site structure, which shows a much higher affinity for the alcohol functional group than for the thiol. diva-portal.org The kinetic resolution capabilities of lipases have been extensively documented for various alcohols, esters, and acids, and analogous reactions are reported for thio-compounds. d-nb.info

This enzymatic selectivity is significant as it allows for the synthesis of thiol-functionalized polyesters without the need for protecting the thiol group, which is typically very reactive. nih.gov The ability of enzymes to differentiate between the two functional groups highlights a key aspect of the biochemistry of bifunctional compounds like this compound.

Thiol-containing compounds, in general, participate in crucial redox reactions within biological systems, such as thiol-disulfide exchange. libretexts.org Enzymes like glutathione (B108866) reductase are vital for maintaining the reduced state of thiol-containing molecules like glutathione (GSH), which protects cells from oxidative damage. libretexts.org The thiol group of this compound can theoretically participate in such exchange reactions, influencing the cellular redox environment.

Potential as a Precursor or Metabolite in Biological Systems

Neurobiological and Pharmacological Research

The unique chemical properties of this compound have also led to investigations into its effects on the nervous system, revealing potential neuroprotective and pharmacological activities.

Several sources indicate that this compound possesses neuroprotective properties. biosynth.com This activity is often linked to its antioxidant capabilities, which can help shield cells from oxidative damage, a key factor in many neurological disorders. biosynth.comresearchgate.net

A study investigating the effects of various thiol-containing compounds on neuroinflammation found that this compound could significantly increase the intracellular levels of glutathione (GSH) in microglial cells. nih.gov GSH is a critical endogenous antioxidant that protects neurons from oxidative stress. nih.govspringermedizin.de By boosting GSH levels, this compound can enhance the cell's natural defense mechanisms against the damaging effects of reactive oxygen species, which are implicated in neurodegenerative diseases. nih.gov

To understand the potential neuropharmacological profile of this compound, it is useful to examine related butanol derivatives. The four isomers of butanol (n-butanol, sec-butanol, isobutanol, and tert-butanol) are known to exert effects on the central nervous system, primarily depression and narcosis. who.int The intoxicating potency of 1-butanol (B46404) is estimated to be about six times that of ethanol. who.int Studies on laboratory animals exposed to butanols have shown various signs of neurotoxicity and developmental neurotoxicity. nih.gov For example, gestational exposure to n-butanol was reported to increase brain levels of dopamine (B1211576) and serotonin (B10506) in rat pups. nih.gov

Furthermore, 1,4-butanediol, as mentioned earlier, is metabolized to GHB, which has significant depressant effects on the central nervous system. wikidoc.org It is used medically to treat narcolepsy but is also a drug of abuse. wikidoc.orgnih.gov The neuropharmacological effects of these related compounds underscore the potential for butanol structures to interact with neural pathways and receptor systems. Research from 1976 investigated the neuropharmacological effects of butanol and related substances, including 4-hydroxybutyrate, in rats, noting effects on animal behavior and electroencephalography readings. nih.gov

The primary mechanism underlying the reported neuroprotective effects of this compound appears to be its ability to modulate the cellular redox state. A key finding is its role in the post-translational activation of Glutamate Cysteine Ligase (GCL), the rate-limiting enzyme in the synthesis of glutathione (GSH). nih.gov

A study demonstrated that this compound increased GCL activity in BV2 microglial cells, leading to a significant elevation of intracellular GSH levels. nih.gov This mechanism is crucial for neuroprotection, as enhanced GSH synthesis helps to counteract oxidative stress and reduce neuroinflammation, which are common features of neurodegenerative diseases. nih.gov

In addition to its role in GSH synthesis, the antioxidant properties of this compound may also contribute to its biological effects. biosynth.com As a thiol-containing compound, it can directly scavenge reactive oxygen species, further protecting cells from oxidative damage.

Investigation of Neuropharmacological Effects of Related Butanol Derivatives

Role in Biosensing and Bioanalytical Applications

This compound (4-MOB) serves as a critical component in the development of sensitive and specific biosensors due to its thiol group, which readily forms self-assembled monolayers (SAMs) on gold surfaces, and its hydroxyl group, which provides a site for further functionalization and helps to create a hydrophilic and protein-resistant background.

Electrochemical Biosensor Development (e.g., for Antibody Detection)

The unique properties of this compound have been harnessed to create sophisticated electrochemical biosensors for the detection of antibodies, a crucial aspect of diagnosing infectious diseases. A notable application is in the development of immunosensors for detecting antibodies against avian influenza viruses, such as H5N1 and H1N1. ibb.waw.plnih.govnih.gov

In these biosensors, a mixed self-assembled monolayer is created on a gold electrode surface using this compound and a thiol derivative of dipyrromethene (DPM). ibb.waw.plnih.govnih.gov The this compound acts as a spacer molecule, preventing non-specific adsorption and creating a well-ordered surface. researchgate.net The DPM molecules are used to complex with copper (II) ions, which then serve as anchor points for the oriented immobilization of histidine-tagged viral antigens, such as hemagglutinin (HA). ibb.waw.plnih.govnih.gov This precise orientation of the antigen is crucial for ensuring high sensitivity and specificity of the biosensor.

The detection principle relies on monitoring the changes in the electrochemical signal upon the binding of specific antibodies from a sample to the immobilized antigens. ibb.waw.plnih.gov Techniques like Osteryoung square-wave voltammetry are employed to measure these changes. ibb.waw.plnih.gov This approach has demonstrated remarkable sensitivity, with detection limits reaching as low as 2.4 pg/mL for anti-HA antibodies. ibb.waw.plnih.gov Furthermore, these biosensors have been successfully used to detect antibodies in the sera of vaccinated animals, distinguishing between vaccinated and non-vaccinated individuals. ibb.waw.plnih.govmdpi.com The sensitivity of these biosensors has been reported to be significantly higher than that of conventional methods like ELISA. ibb.waw.plnih.govresearchgate.net

Table 1: Performance of this compound Based Electrochemical Biosensors

| Target Analyte | Biosensor Configuration | Detection Method | Limit of Detection (LOD) | Dynamic Range | Reference |

| Anti-hemagglutinin (H5) antibodies | Au electrode / 4-MOB & DPM-Cu(II) / His-tagged HA | Osteryoung Square-Wave Voltammetry | 2.4 pg/mL | 4.0 - 100.0 pg/mL | ibb.waw.plnih.govmdpi.com |

| Anti-hemagglutinin (H1) antibodies | Au electrode / 4-MOB & DPM-Cu(II) / His-tagged HA | Osteryoung Square-Wave Voltammetry | Serum dilution of 1:7x10⁶ | Not Specified | nih.gov |

Thiol-Functionalized Nanoparticles in Detection Methods

This compound has also been utilized in the functionalization of gold nanoparticles (AuNPs) for colorimetric detection methods. The thiol group of 4-MOB allows it to bind to the surface of AuNPs, creating a stable, functionalized nanoparticle. tandfonline.comresearchgate.nettandfonline.com The hydroxyl groups on the exterior of the functionalized nanoparticles influence their aggregation properties in the presence of certain analytes.

One study explored the use of this compound-functionalized AuNPs for the detection of lead. tandfonline.comresearchgate.nettandfonline.com In this system, 4-MOB was one of several thiols investigated for its ability to induce the aggregation of AuNPs. tandfonline.comresearchgate.nettandfonline.com The aggregation of AuNPs causes a distinct color change from red to blue, which can be quantified using a spectrophotometer by measuring the change in absorbance at specific wavelengths (typically 520 nm and 650 nm). tandfonline.comresearchgate.nettandfonline.com It was observed that this compound could induce aggregation of AuNPs at concentrations of 100 µM or higher. tandfonline.com The presence of certain metal ions, like lead, could prevent this thiol-induced aggregation, forming the basis of the detection method. tandfonline.comresearchgate.net This principle allows for the development of a label-free spectrophotometric assay for heavy metals. tandfonline.comresearchgate.nettandfonline.com

Table 2: Thiols Investigated for Gold Nanoparticle Aggregation

| Thiol Compound | Aggregation of AuNPs | Effective Concentration for Aggregation |

| This compound | Yes | ≥100 µM |

| 6-Mercapto-1-hexanol | Yes | ≥100 µM |

| 1-Propanethiol | Yes | ≥1000 µM |

| 4-(Methylthio)-1-butanol | Yes | ≥1000 µM |

| meso-2,3-Dimercaptosuccinic acid | No | Not Applicable |

| Mercaptosuccinic acid | No | Not Applicable |

Potential as an Anti-infective Agent

While extensive research is ongoing, preliminary findings suggest that this compound may possess properties that could be harnessed in the development of anti-infective agents.

Inhibition of Bacterial and Viral Growth

The mechanism of action for thiol compounds in inhibiting bacterial growth can involve various processes. For instance, thiol compounds can enhance the antibacterial activity of certain metals, like bismuth, by forming complexes that facilitate their entry into bacterial cells. asm.org While this has been demonstrated with other thiols, the specific role of this compound in such mechanisms requires further investigation. The development of inhibitors for enzymes crucial for bacterial virulence, such as sortase A in Staphylococcus aureus, represents a modern approach to combating bacterial infections without directly killing the bacteria, potentially reducing the development of drug resistance. mdpi.com

In the context of antiviral research, organotin polyethers derived from diols, including 1,4-butanediol (a structural relative of this compound), have shown the ability to inhibit the growth of the Vaccinia virus in cell cultures. mdpi.com Additionally, various compounds are being investigated as inhibitors of influenza virus replication. google.com While a direct link to this compound's antiviral activity is not firmly established in the provided context, its chemical properties suggest it could be a candidate for further study in this area.

Advanced Analytical and Characterization Methodologies for 4 Mercapto 1 Butanol Research

Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the molecular structure and functional groups of 4-Mercapto-1-butanol.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the this compound molecule.

¹H NMR Spectroscopy: The proton NMR spectrum gives distinct signals for the protons in different chemical environments within the molecule. The chemical shifts (δ) are influenced by the adjacent electronegative oxygen and sulfur atoms. In a typical ¹H NMR spectrum, the protons of the methylene (B1212753) group attached to the hydroxyl group (-CH₂OH) are expected to appear at a lower field (higher ppm) compared to the other methylene protons due to the deshielding effect of the oxygen atom. The proton of the thiol group (S-H) often appears as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Each of the four carbon atoms in this compound is chemically distinct and therefore gives a separate signal. The carbon attached to the hydroxyl group (C-OH) typically resonates at the lowest field.

A study involving the synthesis of carbohydrate-encapsulated gold nanoparticles utilized this compound as a ligand, and its NMR data was reported as part of the experimental procedures. rsc.org The PubChem database also provides reference spectra for the compound. nih.gov

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| HS-CH₂- | ~2.51 | t (triplet) | ~7.8 |

| -CH₂-CH₂OH | ~3.59 | t (triplet) | ~6.5 |

| HS-CH₂-CH₂- | ~1.62-1.71 | m (multiplet) | |

| -CH₂-CH₂-CH₂OH |

| Assignment | Chemical Shift (δ, ppm) |

|---|---|

| CH₂-SH | 24.68 |

| HO-CH₂-CH₂- | 33.74 |

| HO-CH₂- | 63.53 |

| HS-CH₂-CH₂- | Not explicitly assigned |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. The IR spectrum of an aliphatic alcohol like 1-butanol (B46404) typically shows a very strong and broad absorption band for the O-H stretching vibration in the range of 3300–3400 cm⁻¹. libretexts.orgnist.gov A strong C-O stretch is also observed near 1000-1075 cm⁻¹. libretexts.org For the thiol group, a characteristic S-H stretching vibration is expected, which is typically weaker and appears in the region of 2550–2600 cm⁻¹. The presence of both the broad O-H and the weaker S-H stretch is a key indicator for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (O-H) | Stretch (H-bonded) | 3300 - 3400 | Strong, Broad |

| Alkane (C-H) | Stretch | 2850 - 2960 | Medium-Strong |

| Thiol (S-H) | Stretch | 2550 - 2600 | Weak-Medium |

| Alcohol (C-O) | Stretch | ~1050 - 1075 | Strong |

Data based on typical functional group frequencies and spectra from sources like PubChem. nih.gov

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a molecule. When coupled with techniques like gas chromatography (GC-MS), it also helps in identifying fragmentation patterns that are characteristic of the molecule's structure. For this compound (C₄H₁₀OS), the molecular weight is 106.19 g/mol . nih.gov In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z of 106.

Common fragmentation pathways for alcohols include alpha-cleavage and dehydration (loss of water). libretexts.org For this compound, alpha-cleavage could occur adjacent to either the hydroxyl or thiol group. The loss of water (H₂O, 18 Da) from the molecular ion would result in a fragment ion at m/z 88. libretexts.org

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 106 | [C₄H₁₀OS]⁺• | Molecular Ion (M⁺•) |

| 88 | [C₄H₈S]⁺• | Loss of H₂O (Dehydration) |

| 73 | [C₃H₉S]⁺ | Loss of •CH₂OH |

| 47 | [CH₃S]⁺ | Fragmentation of the thiol group |

| 31 | [CH₂OH]⁺ | Alpha-cleavage, loss of •C₃H₆SH |

Table based on common fragmentation patterns of alcohols and thiols and data from PubChem. nih.govlibretexts.org

This compound is frequently used as a "backfiller" molecule in the formation of mixed self-assembled monolayers (SAMs) on noble metal surfaces like silver and gold. nih.govsemanticscholar.org In this context, Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to study the structure and orientation of the molecules within the SAM. The thiol group of this compound readily forms a strong bond with the metal surface, displacing the hydrogen atom. SERS allows for the analysis of the vibrational modes of the adsorbed molecules with significantly enhanced signal intensity. nih.gov

Research on tethered bilayer lipid membranes on silver substrates has used this compound (4M1B) as a component of the anchoring layer. semanticscholar.org SERS was employed to analyze the conformational changes in the monolayer. Specifically, the vibrational modes of the sulfur-carbon (S-C) bond, typically found in the 600–750 cm⁻¹ range, were studied to understand the conformation (gauche vs. trans) of the headgroup on the silver surface. semanticscholar.org This analysis helps in determining the molecular order and orientation within the SAM, which is crucial for the functionality of the final assembly, such as a biosensor. nih.govsemanticscholar.org

Mass Spectrometry (MS)

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

Gas chromatography (GC) is a premier technique for the analysis of volatile and semi-volatile compounds like this compound. jmchemsci.comjmchemsci.com In GC, the compound is vaporized and passed through a column, and its retention time—the time it takes to travel through the column—is a characteristic property used for identification. For sulfur-containing compounds, a flame photometric detector (FPD) can be used for selective and sensitive detection. researchgate.netucp.pt

When GC is coupled with a mass spectrometer (GC-MS), it provides definitive identification. As components elute from the GC column, they are immediately ionized and analyzed by the mass spectrometer, which acts as a highly specific detector providing a "fingerprint" mass spectrum for each component. mdpi.com

Research has demonstrated the use of GC-FPD and GC-MS to identify and quantify heavy sulfur compounds in wine. researchgate.netucp.pt In these studies, 4-(methylthio)-1-butanol, a related compound, was analyzed, showcasing the method's applicability to this class of molecules. researchgate.net Other studies have identified this compound itself as a constituent in mixed plant extracts using GC-MS. jmchemsci.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of low-molecular-weight thiols, including this compound. Due to the fact that simple thiols like this compound are not inherently fluorescent and may lack a strong chromophore for UV detection, a derivatization step is typically required prior to analysis to enhance detection sensitivity and selectivity. diva-portal.org

The process involves reacting the thiol group (-SH) with a specific labeling agent to yield a stable, highly fluorescent, or mass-spectrometry-responsive derivative. diva-portal.orgscispace.com This derivative is then separated from other sample components using a reversed-phase (RP-HPLC) column, typically a C18 or similar column. diva-portal.org The mobile phase often consists of a buffered aqueous solution (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile. diva-portal.orgscispace.com

Several derivatization agents are employed in the HPLC analysis of thiols. The choice of agent depends on the desired detection method (fluorescence or mass spectrometry) and the specific requirements of the analysis.

Table 1: Common Derivatization Agents for Thiol Analysis by HPLC

| Derivatization Agent | Detection Method | Comments |

| Monobromobimane (mBBr) | Fluorescence | Reacts specifically with thiols to form highly fluorescent and stable thioethers, detectable at picomole levels. scispace.com |

| 4,4'-dithiodipyridine (DTDP) | HPLC-MS/MS | Used for the routine analysis of volatile thiols in complex matrices like wine. acs.org |

| Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one) | HPLC-HRMS | Enables a single-step derivatization and extraction, yielding a selenenylsulfide linkage suitable for high-resolution mass spectrometry. acs.orgresearchgate.net |

| Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) | Fluorescence | A fluorescent probe used for pre-column derivatization before separation by RP-HPLC. diva-portal.org |

For instance, a method for analyzing volatile thiols in coffee involved derivatization with ebselen, followed by quantification using HPLC coupled with high-resolution mass spectrometry (HPLC-HRMS). researchgate.net This approach allows for the determination of trace levels of various thiols, including this compound. researchgate.net The use of tandem mass spectrometry (HPLC-MS/MS) further improves accuracy by using multiple reaction monitoring (MRM) modes for quantification. acs.org

Electrochemical Techniques

Electrochemical methods are powerful tools for studying the interfacial behavior of this compound, particularly its use in forming self-assembled monolayers (SAMs) for modifying electrode surfaces.

Cyclic Voltammetry (CV) is a key technique used to investigate the formation of conductive polymer films on electrodes modified with a this compound self-assembled monolayer (SAM). researchgate.net In this application, a gold (Au) electrode is first modified by immersion in an ethanolic solution of this compound, which forms an ordered, hydroxyl-terminated monolayer on the gold surface. vanderbilt.edumdpi.com

This SAM acts as a template or resist layer. The electropolymerization of monomers, such as pyrrole (B145914) or aniline (B41778), is then initiated from the defect sites within this monolayer. researchgate.netmdpi.com CV is used to apply a scanning potential to the modified electrode in a solution containing the monomer. researchgate.netacs.org For example, during the electropolymerization of aniline on a this compound modified Au electrode, the potential may be scanned between 0.0 V and +1.4 V. mdpi.com A sharp oxidation peak, for instance at approximately +0.94 V vs. Ag/AgCl for aniline, in the first CV cycle indicates that the polymerization proceeds via nucleation through the defect sites of the SAM. mdpi.com

This process results in the growth of polymer islands on the surface, effectively creating an array of ultramicroelectrodes (UMEs) rather than a uniform film. researchgate.netmdpi.com The electrochemical behavior of the resulting UME can be characterized by subsequent CV measurements in a solution containing a redox probe, such as the [Fe(CN)₆]³⁻/⁴⁻ couple. researchgate.net

Table 2: Typical CV Parameters for Electropolymerization on a this compound Modified Electrode

| Parameter | Value/Condition | Purpose | Source |

| Monomer | Aniline or Pyrrole | The building block for the conductive polymer. | researchgate.netmdpi.com |

| Electrolyte | 0.1 M HClO₄ | Provides conductivity to the solution. | researchgate.net |

| Potential Range (Aniline) | 0.0 V to +1.4 V vs. Ag/AgCl | To drive the oxidation and polymerization of the monomer. | mdpi.com |

| Potential Range (Pyrrole) | 0.0 V to +1.1 V vs. Ag/AgCl | To drive the oxidation and polymerization of the monomer. | researchgate.net |

| Scan Rate | 50 mV/s | Controls the rate of potential change during the experiment. | researchgate.net |

| Number of Cycles | 10 - 20 cycles | Controls the thickness and morphology of the polymer film. | researchgate.netmdpi.com |

Electrochemical Impedance Spectroscopy (EIS) is a sensitive, non-destructive technique used to characterize the properties of membranes and monolayers that incorporate this compound. vanderbilt.edumdpi.com In this context, this compound is often used as a "backfiller" or "spacer" molecule in the formation of mixed SAMs on gold or silver surfaces. mdpi.comresearchgate.net These mixed monolayers, which may include thiolated DNA probes or tethered lipid molecules, form the basis for biosensors or model biological membranes. mdpi.com

EIS works by applying a small sinusoidal AC potential over a wide range of frequencies and measuring the resulting current. uea.ac.uk The data is often presented as a Nyquist plot and analyzed by fitting to an equivalent circuit model. A key parameter derived from EIS is the charge-transfer resistance (Rct), which quantifies the resistance to the transfer of electrons between a redox probe in solution (e.g., [Fe(CN)₆]³⁻/⁴⁻) and the electrode surface. mdpi.com

A well-formed, insulating monolayer or membrane will present a large barrier to the redox probe, resulting in a high Rct value. mdpi.com The use of this compound as a spacer molecule helps to control the density of the primary molecule (e.g., the DNA probe) and passivate the remaining electrode surface, which is crucial for obtaining a low-defect membrane with high resistance. mdpi.com Studies have shown that the properties of tethered bilayer lipid membranes (tBLMs), such as their dielectric and resistive characteristics, are significantly influenced by the nature of the anchoring layer, which can be a mixed SAM containing this compound. researchgate.net Changes in the impedance response, such as shifts in the Rct or membrane capacitance, can be used to monitor processes like DNA hybridization or the interaction of proteins with the membrane. mdpi.comrsc.org

Cyclic Voltammetry (CV) for Electropolymerization Studies

Crystallographic and Structural Studies

However, structural information can be obtained from chemical databases and predictive modeling. This data provides foundational knowledge about the molecule's topology and physicochemical properties.

Table 3: Structural and Predicted Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₁₀OS | uni.lu |

| Monoisotopic Mass | 106.045235 Da | uni.lu |

| SMILES | C(CCS)CO | uni.lu |

| InChIKey | NEJMTSWXTZREOC-UHFFFAOYSA-N | uni.lu |

| Predicted XlogP | 0.1 | uni.lu |

| Predicted Collision Cross Section (CCS) [M+H]⁺ | 119.9 Ų | uni.lu |

| Predicted Collision Cross Section (CCS) [M+Na]⁺ | 130.1 Ų | uni.lu |

This information is valuable for mass spectrometry-based analyses and for theoretical studies of the molecule's interaction and self-assembly behavior.

Theoretical and Computational Studies of 4 Mercapto 1 Butanol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, have been employed to understand the fundamental electronic properties of 4-mercapto-1-butanol. These calculations provide detailed information about the molecule's geometry, conformational preferences, and the distribution of electron density.

Rotational spectra of this compound and related molecules have been analyzed with the aid of quantum chemical calculations to identify stable conformers and the energy barriers between them. researchgate.net Such studies are crucial for understanding the molecule's behavior in different environments. The electronic structure of the thiol and alcohol functional groups dictates their reactivity. For instance, the thiol group is a key feature, making the compound a potential ligand for metal ions. ontosight.ai

Computational models can predict various molecular properties. For this compound, predicted properties include its XlogP (a measure of lipophilicity) and its predicted collision cross-section, which is relevant for mass spectrometry analysis. uni.lu

Predicted Properties of this compound:

| Property | Predicted Value |

|---|---|

| XlogP | 0.1 |

This table contains predicted data for this compound. uni.lu

Molecular Dynamics Simulations of Interactions (e.g., with Surfaces, Proteins)

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with other entities over time. escholarship.org These simulations have been applied to systems containing molecules with similar functional groups to this compound, offering insights into how it might interact with surfaces and biological macromolecules.

Interactions with Surfaces:

MD simulations have been used to study the adsorption and organization of molecules with thiol and alcohol functionalities on various surfaces. For example, simulations of self-assembled monolayers (SAMs) containing thiol-functionalized molecules provide insights into the forces and interactions that govern the formation of these layers. researchgate.net Studies on the interaction of alcohol molecules, like butanol, with silica (B1680970) surfaces have shown that hydrophilic surfaces play a key role in the adsorption of these molecules through hydrogen bonding. acs.org The thiol group of this compound would be expected to strongly interact with metallic surfaces, a principle widely used in the formation of SAMs on gold and other noble metals. researchgate.net

Interactions with Proteins:

While specific MD simulation studies on the interaction of this compound with proteins are not extensively documented, the principles of protein-ligand interactions can be inferred from studies on similar small molecules. nih.gov The thiol group can form covalent bonds with specific amino acid residues, such as cysteine, or coordinate with metal ions within a protein's active site. mdpi.comnih.gov The hydroxyl group can act as a hydrogen bond donor or acceptor, contributing to the binding affinity. irbbarcelona.org Computational methods are used to model these molecular recognition events, predicting binding conformations and strengths. unibas.ch

Structure-Activity Relationship (SAR) Studies based on Computational Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that relate the chemical structure of a molecule to its biological or chemical activity. taylorandfrancis.com While specific QSAR studies focused solely on this compound are not widely published, the principles of SAR can be applied to understand how its structural features influence its activity.

By systematically modifying the structure of a lead compound and evaluating the effect on its activity, SAR studies can identify key functional groups and structural motifs. mdpi.commdpi.com For this compound, the distance between the thiol and hydroxyl groups is a critical parameter that would be explored in a SAR study. Variations in the carbon chain length or the introduction of substituents would likely modulate its physical properties and biological activity. Computational models can be used to predict the activity of hypothetical analogs before they are synthesized, saving time and resources. taylorandfrancis.com

Prediction of Novel Reactivity and Applications

Computational chemistry offers pathways to predict novel reactivity and potential applications for chemical compounds. nih.gov For this compound, its bifunctional nature is a key driver for exploring new chemical transformations and uses.

Theoretical studies can predict the reactivity of the thiol and hydroxyl groups under various conditions. For example, quantum mechanical calculations can model reaction pathways and transition states for reactions such as oxidation of the thiol or esterification of the alcohol. researchgate.net This can lead to the discovery of new synthetic methodologies or the design of novel catalysts.

The ability of the thiol group to bind to metal surfaces suggests applications in materials science, such as in the formation of functionalized SAMs for sensors or electronic devices. researchgate.net Computational modeling can help in designing SAMs with specific properties by predicting the packing and orientation of the molecules on the surface. researchgate.net Furthermore, the potential for this compound to act as a linker molecule, with one end attaching to a surface and the other available for further functionalization, opens up possibilities in areas like bioconjugation and the development of novel biomaterials. researchgate.net

Future Research Directions and Translational Potential

Development of Next-Generation Synthetic Strategies

While current methods for synthesizing 4-Mercapto-1-butanol exist, future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes. A disclosed synthesis process involves a two-step approach starting from 1,4-butanediol (B3395766). google.comgoogle.com The first step is a sulfonylation reaction, followed by a nucleophilic substitution with a sulfide (B99878) to yield this compound. google.comgoogle.com This method is highlighted for its use of readily available raw materials and non-harsh reaction conditions, suggesting good potential for industrial application. google.comgoogle.com

Future research could explore alternative synthetic pathways to improve yield, reduce byproducts, and utilize greener solvents and catalysts. Enzymatic or chemoenzymatic approaches could offer highly selective and environmentally friendly alternatives to traditional chemical synthesis. Furthermore, the development of one-pot synthesis methods would streamline the production process, making it more cost-effective and efficient.

Expanded Applications in Drug Discovery and Biomaterials

The versatile nature of this compound makes it a valuable building block in both drug discovery and biomaterials science.

Drug Discovery:

This compound has been identified as a compound with potential anti-infective, neuroprotective, and antioxidant properties. biosynth.com Its thiol group can interact with various biomolecules, including enzymes, making it a candidate for the development of enzyme inhibitors. biosynth.com Future research could focus on designing and synthesizing derivatives of 4M1B to enhance these biological activities and explore their therapeutic potential against a wider range of diseases. Its use in proteomics research further underscores its importance in understanding biological systems and identifying new drug targets. scbt.com

Biomaterials:

The ability of this compound to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold, is a key area for future development. mdpi.comnih.govresearchgate.net These SAMs can be used to functionalize nanoparticles and create biocompatible surfaces for various applications. google.com

Biosensors: 4M1B's ability to form organized monolayers makes it suitable for the fabrication of biosensors. For instance, its longer chain length compared to 2-mercaptoethanol (B42355) allows for better spatial organization in redox-active monolayers, leading to higher sensitivity in detecting analytes like anti-hemagglutinin. Research has also shown its utility in creating ultramicroelectrodes for DNA immobilization and detection. mdpi.comnih.govnih.gov Future work could explore the development of more sophisticated biosensors for a variety of diagnostic applications by tailoring the properties of the 4M1B-based SAMs.

Nanoparticle Functionalization: this compound is used to form hydrophilic sparse ionic monolayers on metal nanoparticles, which is crucial for creating highly concentrated nano-inks of gold and silver. lookchem.comchemicalbook.com These inks can be sintered at low temperatures to achieve near-bulk conductivity, opening up possibilities in printed electronics. lookchem.comchemicalbook.com It has also been used in the functionalization of nanoparticles for optical materials and in studying the aggregation of gold nanoparticles for heavy metal detection. google.comtandfonline.comresearchgate.net Further research could optimize the functionalization process for different types of nanoparticles and explore their applications in areas like catalysis and targeted drug delivery. google.com In the context of atherosclerosis diagnosis, this compound has been studied as a ligand for functionalizing gold nanoparticles to track monocyte recruitment. thno.orgnih.gov

Tethered Bilayer Lipid Membranes (tBLMs): Mixed self-assembled monolayers incorporating this compound have been used to create tBLMs on silver surfaces. mdpi.com These structures serve as models for biological membranes and are valuable for studying membrane proteins and developing new biosensors. mdpi.com Future investigations could focus on optimizing the composition of these mixed SAMs to create more stable and functional tBLMs for a wider range of applications.

Advanced Understanding of Biological Roles and Mechanisms

While some biological activities of this compound have been identified, a deeper understanding of its roles and mechanisms of action at the molecular level is needed. biosynth.com Its presence in fermented beverages like coffee suggests it may play a role in flavor and aroma chemistry. frontiersin.orgfrontiersin.org

Future research should employ advanced analytical techniques and "omics" approaches (genomics, proteomics, metabolomics) to elucidate the specific cellular pathways and molecular targets with which 4M1B interacts. Understanding how its thiol and hydroxyl groups contribute to its biological effects will be crucial for designing more potent and selective derivatives for therapeutic use. For instance, its involvement in pathways related to oxidative stress could be a key area of investigation. biosynth.com

Interdisciplinary Research Integrating Chemistry, Biology, and Materials Science

The full potential of this compound can only be realized through a collaborative, interdisciplinary approach.

Chemists can focus on developing novel synthetic routes and creating a library of 4M1B derivatives with diverse functionalities. acs.orgnih.gov

Biologists can then screen these compounds for their biological activities and elucidate their mechanisms of action in various disease models. mdpi.comresearchgate.net

Materials scientists can utilize these new derivatives to fabricate advanced biomaterials, such as highly sensitive biosensors, functionalized nanoparticles for targeted therapies, and improved tethered lipid bilayers for drug screening. researchgate.net

This synergistic approach will be essential for translating the fundamental properties of this compound into practical applications in medicine, biotechnology, and materials science. For example, the development of chemiresistors for tunable selectivity based on gold nanoparticles functionalized with ligands like 4M1B highlights the intersection of these fields. mdpi.com

Q & A

Basic: What are the key physical and chemical properties of 4-Mercapto-1-butanol critical for experimental design?

This compound (CAS: 14970-83-3) has a molecular formula C₄H₁₀OS (MW: 106.19) and a density of 1.03 g/cm³ . Its purity (95%) and functional groups (–SH and –OH) make it suitable for surface modification and polymer synthesis. Key properties include:

| Property | Value | Reference |

|---|---|---|

| Boiling Point | ~103°C (lit.) | |

| Flash Point | 94°C | |

| Refractive Index | n²⁰/D 1.49 | |

| Storage | Room temperature |

Methodological Note : Verify purity via NMR or HPLC before use, as impurities (e.g., disulfides) can affect reactivity. Store in airtight containers away from oxidizers and ignition sources .

Basic: How should this compound be handled and stored to ensure experimental reproducibility?

- Storage : Keep in sealed containers at room temperature, avoiding heat and humidity. Incompatible with oxidizing agents (e.g., peroxides) and pyrophoric substances .

- Safety : Use in fume hoods with PPE (gloves, goggles). Reacts exothermically with strong bases or oxidizers; neutralize spills with inert absorbents .

Intermediate: What synthesis protocols are effective for incorporating this compound into hybrid materials?

Evidence from radical polymerization methods shows:

Reagent Ratios : Mix 300 mg POSS-MA (polyhedral oligomeric silsesquioxane) with 2–6 mg AIBN (initiator), 800–1000 μL 1-propanol, and 400–800 μL PEG (Mn 200–1000) .

Reaction Conditions : Ultrasonicate for 10–30 min, then heat at 30–120°C for 2–24 hours in sealed reactors. Post-synthesis, wash with methanol to remove unreacted monomers .